![molecular formula C11H13NO3 B5128982 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C11H13NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with urea under basic conditions to yield the desired oxazolidinone compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and other bioactive molecules.
Medicine: The oxazolidinone class, to which this compound belongs, is known for its antibacterial properties. It is used in the development of new antibiotics.
Industry: In the industrial sector, the compound is utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparación Con Compuestos Similares
- 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
- 5-phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one
- 4,4-dimethyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one hydrochloride
Uniqueness: 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and biological properties that differentiate it from other oxazolidinone derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-10(8)14-7-9-6-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGAMQHXKHZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
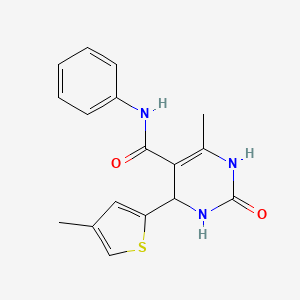
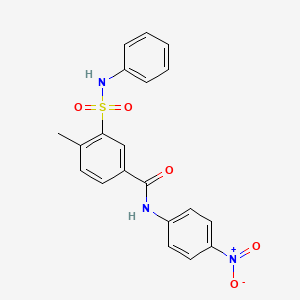

![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)
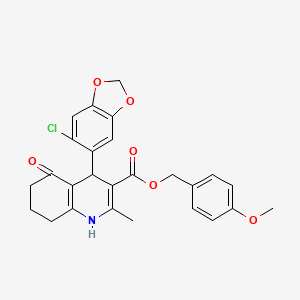
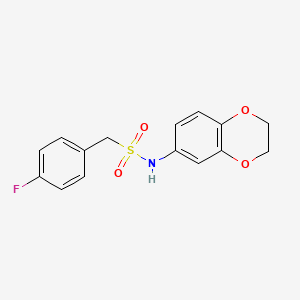
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)
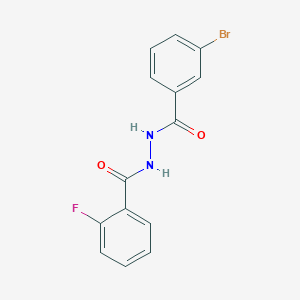
![(3Z)-1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)

![4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B5128987.png)
![1-[5-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]propan-1-one](/img/structure/B5128989.png)
![methyl (2S)-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B5128994.png)
![N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
